Target Selectivity: Iodothyronine 5'-Deiodinase Inhibition vs. HDAC3 Inhibition by the 4-Fluorophenyl Analog
This compound is characterized as an inhibitor of iodothyronine 5'-deiodinase in human liver cells . In stark contrast, its direct analog, N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide, does not share this activity but instead acts as a potent and selective HDAC3 inhibitor with an IC50 of 80 nM . This complete target switch, driven by a single para-substitution (methyl vs. fluoro), is the single most important differentiator for procurement.
| Evidence Dimension | Primary Pharmacological Target |
|---|---|
| Target Compound Data | Iodothyronine 5'-deiodinase inhibitor |
| Comparator Or Baseline | Inhibits Histone Deacetylase 3 (HDAC3); IC50 = 80 nM |
| Quantified Difference | Qualitative difference in target class (Oxidoreductase vs. Hydrolase); HDAC3 IC50 = 80 nM for analog. |
| Conditions | Human liver cells (target); recombinant human HDAC3 (comparator); biochemical assay (comparator) |
Why This Matters
For scientists studying thyroid hormone regulation, this compound provides on-target deiodinase activity, whereas the fluorophenyl analog would introduce confounding HDAC3-mediated transcriptional effects, invalidating experimental conclusions.
